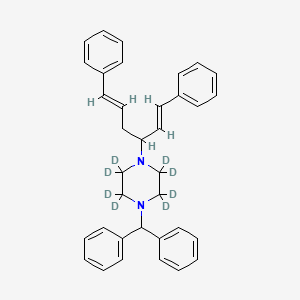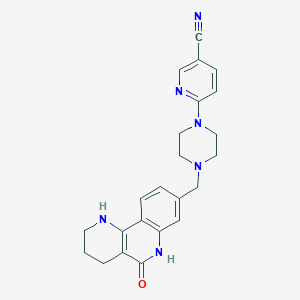
Nesuparib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nesuparib is an orally bioavailable second-generation inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase type 1 and 2 and tankyrase 1 and 2. It has potential chemo/radiosensitizing and antineoplastic activities. Upon oral administration, this compound selectively and simultaneously targets and binds to poly (ADP-ribose) polymerase 1/2 and tankyrase 1/2, preventing poly (ADP-ribose) polymerase-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway .
Vorbereitungsmethoden
Nesuparib is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of a tricyclic derivative compound. The preparation method includes the use of solvents like dimethyl sulfoxide (DMSO) and involves steps such as reconstitution and storage at specific temperatures to maintain stability .
Analyse Chemischer Reaktionen
Nesuparib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO and other solvents. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
Nesuparib has a wide range of scientific research applications. It is primarily used in the study of cancer, particularly in the treatment of fallopian tube cancer, primary peritoneal cancer, and non-small cell lung cancer. It is also being researched for its potential use in treating neuropathic pain, neurodegenerative diseases, and cardiovascular diseases . Additionally, this compound is being investigated in clinical trials for its efficacy and safety in treating various types of cancer, including platinum-resistant ovarian cancer and pancreatic ductal adenocarcinoma .
Wirkmechanismus
Nesuparib exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase and tankyrase. By preventing poly (ADP-ribose) polymerase-mediated DNA repair, this compound enhances the accumulation of DNA strand breaks, promoting genomic instability and leading to apoptosis. This mechanism enhances the cytotoxicity of DNA-damaging agents. Inhibiting tankyrase activity blocks the poly (ADP-ribosyl)ation of multiple target proteins, including various tumor suppressors, thereby stabilizing AXIN and preventing Wnt/beta-catenin signaling .
Vergleich Mit ähnlichen Verbindungen
Nesuparib is similar to other poly (ADP-ribose) polymerase inhibitors, such as niraparib and olaparib. this compound is unique in its dual inhibition of both poly (ADP-ribose) polymerase and tankyrase, which provides a broader range of antineoplastic activities. Other similar compounds include rucaparib and talazoparib, which also target poly (ADP-ribose) polymerase but do not inhibit tankyrase .
Eigenschaften
CAS-Nummer |
2055357-64-5 |
|---|---|
Molekularformel |
C23H24N6O |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H24N6O/c24-13-17-4-6-21(26-14-17)29-10-8-28(9-11-29)15-16-3-5-18-20(12-16)27-23(30)19-2-1-7-25-22(18)19/h3-6,12,14,25H,1-2,7-11,15H2,(H,27,30) |
InChI-Schlüssel |
GRPXLKXGJAGYSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C(C=C(C=C3)CN4CCN(CC4)C5=NC=C(C=C5)C#N)NC2=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
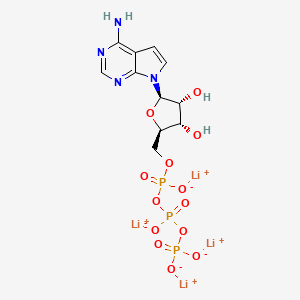
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
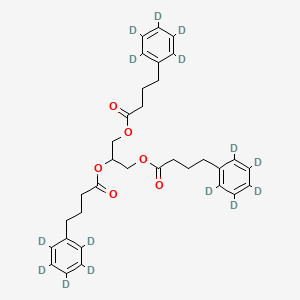
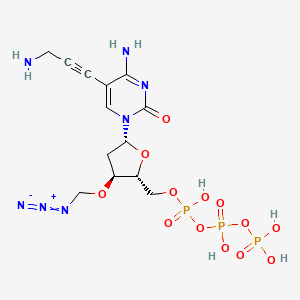
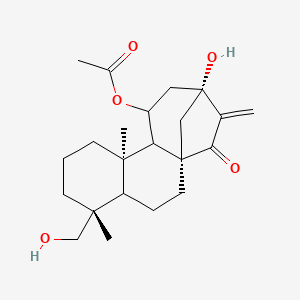
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
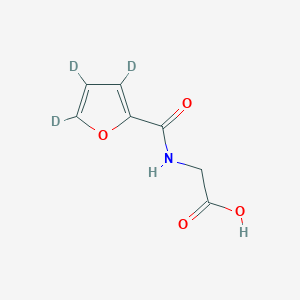
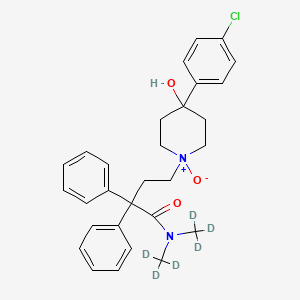
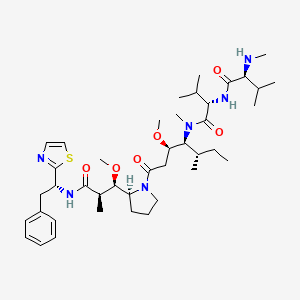
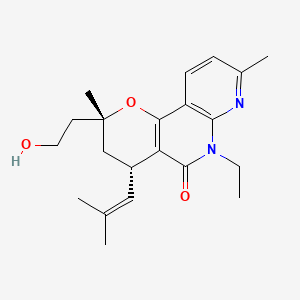
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
